molecular formula C14H21ClO2 B14246905 1-(3-Chloropropoxy)-4-(pentyloxy)benzene CAS No. 449180-80-7

1-(3-Chloropropoxy)-4-(pentyloxy)benzene

Katalognummer: B14246905
CAS-Nummer: 449180-80-7
Molekulargewicht: 256.77 g/mol
InChI-Schlüssel: BMHRFTSVYZAZQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloropropoxy)-4-pentoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropoxy group and a pentoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropoxy)-4-pentoxybenzene typically involves the reaction of 1-(3-chloropropoxy)benzene with pentanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of 1-(3-Chloropropoxy)-4-pentoxybenzene.

Industrial Production Methods

Industrial production methods for 1-(3-Chloropropoxy)-4-pentoxybenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloropropoxy)-4-pentoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the 3-chloropropoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropropoxy)-4-pentoxybenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Chloropropoxy)-4-pentoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Chloropropoxy)-4-methoxybenzene
  • 1-(3-Chloropropoxy)-4-fluorobenzene
  • 1-(3-Chloropropoxy)-4-ethoxybenzene

Uniqueness

1-(3-Chloropropoxy)-4-pentoxybenzene is unique due to the presence of both a 3-chloropropoxy group and a pentoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

449180-80-7

Molekularformel

C14H21ClO2

Molekulargewicht

256.77 g/mol

IUPAC-Name

1-(3-chloropropoxy)-4-pentoxybenzene

InChI

InChI=1S/C14H21ClO2/c1-2-3-4-11-16-13-6-8-14(9-7-13)17-12-5-10-15/h6-9H,2-5,10-12H2,1H3

InChI-Schlüssel

BMHRFTSVYZAZQM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC1=CC=C(C=C1)OCCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.